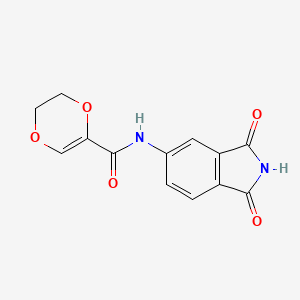

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

作用机制

Target of Action

The primary target of this compound is indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

The compound is capable of suppressing IDO1 activities in in vitro experiments . It works through the Targeted Protein Degradation Technology (PROTAC) . PROTAC small molecules recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . This pathway is crucial for maintaining cellular homeostasis by removing misfolded, damaged, or unnecessary proteins. By modulating this pathway, the compound can influence various cellular processes and potentially treat diseases associated with protein dysregulation.

Result of Action

The compound’s action results in the degradation of the target protein, IDO1 . This can lead to the suppression of IDO1 activities, which may be beneficial in the treatment of diseases associated with excessive IDO1 activation, such as certain types of cancer .

生化分析

Biochemical Properties

The compound N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide plays a significant role in biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound’s localization or accumulation can be affected by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles are being investigated .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of phthalic anhydride and amines in a solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb, to obtain the final products with moderate to excellent yields .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and the use of green, effective, and mild synthesis methods have been developed to make the process more sustainable and environmentally friendly .

化学反应分析

Types of Reactions: N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and carbonyl groups, which make the compound highly reactive .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

科学研究应用

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects against blood cancer cell lines . Additionally, it is used in the development of photochromic materials and polymer additives .

相似化合物的比较

Similar Compounds: Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide include other N-substituted isoindoline-1,3-dione derivatives such as thalidomide, lenalidomide, and pomalidomide . These compounds share a common isoindoline-1,3-dione scaffold but differ in their substituents and specific biological activities.

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the isoindoline nucleus with the dioxine and carboxamide groups.

生物活性

N-(1,3-Dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxoisoindoline moiety and a dioxine ring. The presence of these functional groups may contribute to its biological activity, particularly in interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cells by activating the caspase pathway. Specifically, the compound increased the expression of pro-apoptotic proteins such as P53 and Bax while decreasing anti-apoptotic Bcl2 levels in MDA-MB-231 breast cancer cells .

| Compound | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 0.88 | Induces apoptosis via caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. In vitro studies revealed its ability to inhibit the growth of human pathogenic bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in cellular models of inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis through the intrinsic pathway by activating caspases.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation.

- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress within cells, leading to cell death in cancerous tissues.

Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 cells treated with varying concentrations of the compound, it was observed that higher doses led to a significant reduction in cell viability and increased apoptotic markers. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment .

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of the compound against strains such as E. coli and S. aureus. The results indicated a notable inhibition zone around discs impregnated with the compound, suggesting effective antibacterial properties .

属性

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-11-8-2-1-7(5-9(8)12(17)15-11)14-13(18)10-6-19-3-4-20-10/h1-2,5-6H,3-4H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLFLFVLGNLBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。